![molecular formula C13H14N2OS B2721477 N-(4,5-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 864860-81-1](/img/structure/B2721477.png)
N-(4,5-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide
Overview
Description
Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antibacterial Activity
Thiazole derivatives, such as the compound , have been found to exhibit significant antibacterial activity . They have been used in the development of new antibiotics, with some showing promising results against a variety of bacterial strains .
Antifungal Activity
In addition to their antibacterial properties, thiazole derivatives have also been found to have antifungal properties . This makes them valuable in the development of new antifungal drugs.
Anticancer Activity
Thiazole derivatives have been studied for their potential anticancer properties . Some compounds have shown promising results in preliminary tests, indicating that they could be used in the development of new anticancer drugs .
Antidiabetic Activity
Thiazole derivatives have been found to have potential antidiabetic properties . This opens up another avenue of research for the use of these compounds in the treatment of diabetes.
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antiretroviral Activity
Some thiazole derivatives have been found to have antiretroviral properties . This suggests that they could be used in the development of new drugs for the treatment of retroviral infections, such as HIV.
Antioxidant Activity
Thiazole derivatives have been found to have antioxidant properties . This suggests that they could be used in the development of new drugs for the treatment of conditions characterized by oxidative stress.
Hepatoprotective Activity
Thiazole derivatives have been found to have hepatoprotective properties . This suggests that they could be used in the development of new drugs for the treatment of liver diseases.
Future Directions
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-3-6-10-11(8(7)2)14-13(17-10)15-12(16)9-4-5-9/h3,6,9H,4-5H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPGQXFBHXYTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321537 | |
| Record name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
CAS RN |
864860-81-1 | |
| Record name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



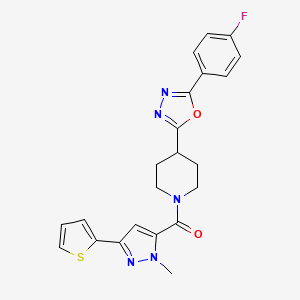
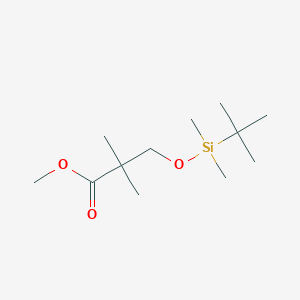
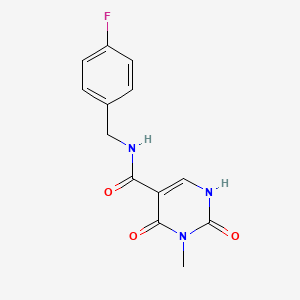
![1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B2721400.png)

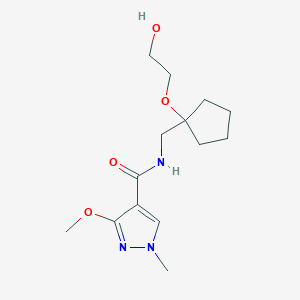
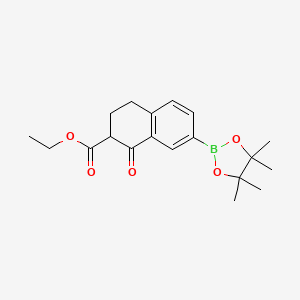
![1,4-Bis[(5-fluoro-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2721410.png)
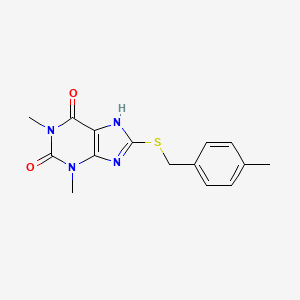
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2721413.png)
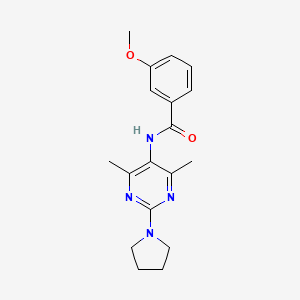
![1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}piperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2721415.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2721417.png)